molecular formula C15H25BN2O2 B11760213 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Cat. No.: B11760213
M. Wt: 276.18 g/mol
InChI Key: NZKRGNFPWGPMRF-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with a tert-butyl group and a boronate ester. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.

    Introduction of the tert-butyl group: This is usually done via alkylation reactions using tert-butyl halides.

    Boronate ester formation: The boronate ester can be introduced through reactions with boronic acids or boronates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions might target the pyridine ring or the boronate ester.

    Substitution: The tert-butyl and boronate ester groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide under palladium catalysis to form a new carbon-carbon bond. The molecular targets and pathways involved would be specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-bromopyridin-4-amine: Similar structure but with a bromine atom instead of the boronate ester.

    2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronate ester but with a benzene ring instead of pyridine.

Uniqueness

The presence of both a tert-butyl group and a boronate ester on the pyridine ring makes 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine unique. This combination of functional groups can provide unique reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

InChI

InChI=1S/C15H25BN2O2/c1-13(2,3)12-8-11(17)10(9-18-12)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3,(H2,17,18)

InChI Key

NZKRGNFPWGPMRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)C(C)(C)C

Origin of Product

United States

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